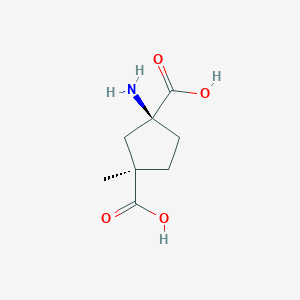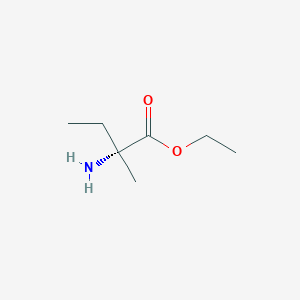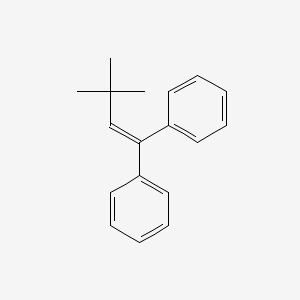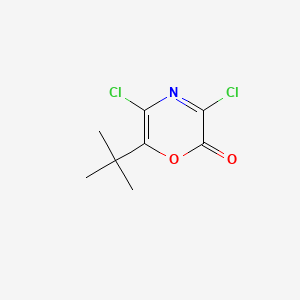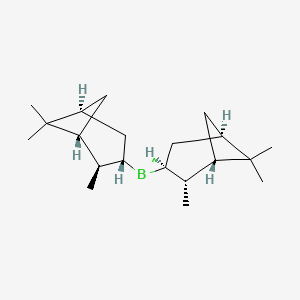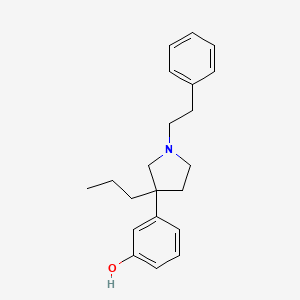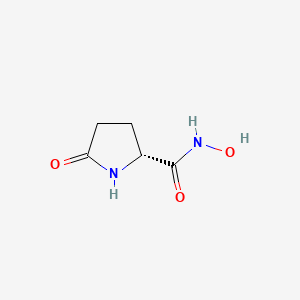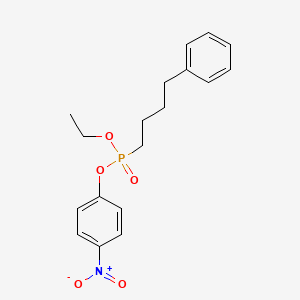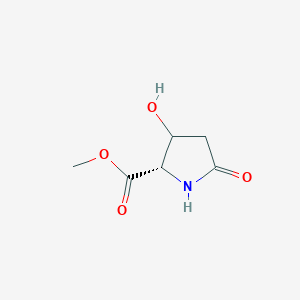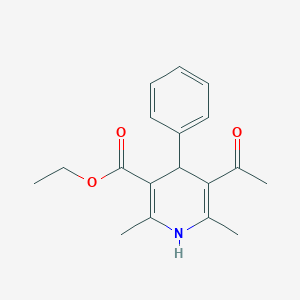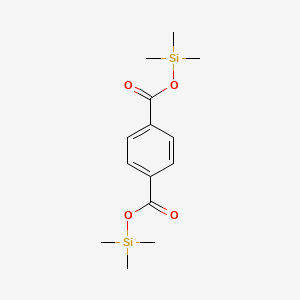
Terephthalic acid, bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalic acid, bis(trimethylsilyl) ester is an organosilicon compound with the molecular formula C₁₄H₂₂O₄Si₂. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and materials science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terephthalic acid, bis(trimethylsilyl) ester typically involves the esterification of terephthalic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows:
C8H6O4+2(CH3)3SiCl→C14H22O4Si2+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water or aqueous acids to yield terephthalic acid and trimethylsilanol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the ester itself is relatively stable, the aromatic ring can undergo typical electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Hydrolysis: Water or dilute hydrochloric acid.
Substitution: Nucleophiles such as alcohols or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Terephthalic acid and trimethylsilanol.
Substitution: Various substituted terephthalic acid derivatives.
Scientific Research Applications
Terephthalic acid, bis(trimethylsilyl) ester is used in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and as a protecting group for carboxylic acids.
Materials Science: It is used in the preparation of polybenzoxazines, which are high-performance polymers with applications in coatings, adhesives, and composites.
Biology and Medicine:
Industry: It acts as a corrosion inhibitor and is used in the production of rechargeable lithium-ion batteries.
Mechanism of Action
The mechanism by which terephthalic acid, bis(trimethylsilyl) ester exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of terephthalic acid and trimethylsilanol. In substitution reactions, the trimethylsilyl group is displaced by a nucleophile, forming a new ester or amide bond.
Comparison with Similar Compounds
Terephthalic acid: The parent compound, which lacks the trimethylsilyl groups.
Isophthalic acid, bis(trimethylsilyl) ester: A similar compound where the carboxylic acid groups are in the meta position.
Phthalic acid, bis(trimethylsilyl) ester: Another similar compound with carboxylic acid groups in the ortho position.
Uniqueness: Terephthalic acid, bis(trimethylsilyl) ester is unique due to its specific esterification with trimethylsilyl groups, which imparts distinct chemical properties such as increased hydrophobicity and stability against hydrolysis under mild conditions. This makes it particularly useful as a protecting group in organic synthesis and as a precursor for high-performance materials.
Properties
CAS No. |
4147-84-6 |
|---|---|
Molecular Formula |
C14H22O4Si2 |
Molecular Weight |
310.49 g/mol |
IUPAC Name |
bis(trimethylsilyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H22O4Si2/c1-19(2,3)17-13(15)11-7-9-12(10-8-11)14(16)18-20(4,5)6/h7-10H,1-6H3 |
InChI Key |
XNDCJULFVFHXBR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


